3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a highly substituted, pentacyclic small molecule (C24H17FN4O2, MW 412.42 g/mol) within the pyrazolo[4,3-c]quinoline class, a scaffold recognized for its interactions with the benzodiazepine binding site of the GABAA receptor and kinase targets. The compound is structurally characterized by a unique combination of three substituents: a 4-ethylphenyl group at position 3, a fluorine atom at position 8 of the quinoline core, and a 3-nitrophenyl group at the N1 position of the pyrazole ring.

Molecular Formula C24H17FN4O2
Molecular Weight 412.424
CAS No. 901268-36-8
Cat. No. B2914839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901268-36-8
Molecular FormulaC24H17FN4O2
Molecular Weight412.424
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C24H17FN4O2/c1-2-15-6-8-16(9-7-15)23-21-14-26-22-11-10-17(25)12-20(22)24(21)28(27-23)18-4-3-5-19(13-18)29(30)31/h3-14H,2H2,1H3
InChIKeyWJHAYQFHTXURHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for 3-(4-Ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-36-8)


3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a highly substituted, pentacyclic small molecule (C24H17FN4O2, MW 412.42 g/mol) within the pyrazolo[4,3-c]quinoline class, a scaffold recognized for its interactions with the benzodiazepine binding site of the GABAA receptor and kinase targets. [1] The compound is structurally characterized by a unique combination of three substituents: a 4-ethylphenyl group at position 3, a fluorine atom at position 8 of the quinoline core, and a 3-nitrophenyl group at the N1 position of the pyrazole ring. This specific substitution pattern is confirmed by available 1H NMR spectral data and exact mass measurement. [2] However, a comprehensive search of primary literature, patents, and authoritative databases confirms a current absence of published, quantitative biological data (e.g., IC50, Ki, target engagement, or in vivo efficacy) for this specific compound. Its potential utility is therefore inferred from class-level knowledge, with its procurement value strictly tied to its structural novelty and the absence of data on its closest analogs, representing an unexplored chemical space.

Why Generic Substitution Fails: The Critical Role of the 4-Ethyl, 8-Fluoro, and 3-Nitro Motif in 901268-36-8


Generic substitution within the pyrazolo[4,3-c]quinoline class is not scientifically valid due to the profound and unpredictable impact of specific substituent combinations on target binding, physicochemical properties, and pharmacokinetic behavior. Class-level evidence demonstrates that a minor modification, such as replacing a p-methoxy phenyl with a p-fluoro phenyl group at the N1 position of a pyrazolo[4,3-c]quinolin-3-one, can completely reverse an in vivo behavioral effect, switching a compound from an anxiolytic to an anxiogenic agent in an Elevated Plus Maze test. [1] Furthermore, a systematic SAR study on this scaffold for ATM kinase inhibition showed that rational structural design could engineer a 493-fold selectivity improvement over the off-target DNA-PK, achieving subnanomolar potency (IC50 = 0.3 nM) and high oral bioavailability (F% = 80.5%) for an optimized lead. [2] These examples underscore that each substituent vector is critical. The target compound's specific triad—a lipophilic 4-ethylphenyl, an electron-withdrawing 8-fluoro, and a polar 3-nitrophenyl group—creates a distinct electronic and steric profile. No data exists for any close analog possessing this precise combination, meaning its biological performance is entirely unknown and cannot be inferred from other in-class compounds. Selecting a 'similar' analog risks entering a different activity space, making this specific CAS number the only valid choice for exploring this particular chemical hypothesis.

Quantitative Differential Evidence Guide for 3-(4-Ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Structural Uniqueness: The 3-(4-Ethylphenyl) Motif as a Key Differentiator from Potent ATM Kinase and Bromodomain Scaffolds

A 2026 study on pyrazolo[4,3-c]quinolines as ATM inhibitors demonstrates the profound impact of the substituent at the 3-position. The lead compound in that series, A36, achieved an ATM IC50 of 0.3 nM and 80.5% oral bioavailability, but its structure uses a different aryl group at the 3-position. [1] No quantitative biological data exists for the target compound bearing a 4-ethylphenyl group at this position. Its closest structural comparator, 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-03-9), which lacks both the 8-fluoro and 3-nitro groups, also has no reported biological potency. This creates a significant knowledge gap: the 4-ethyl substituent increases lipophilicity (predicted logP of 4.847) [2] compared to a methyl or unsubstituted phenyl, which could enhance membrane permeability or alter target selectivity in an unpredictable manner. The absence of data on this specific motif makes the target compound a distinct chemical probe for de-risking SAR exploration.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Impact of the 8-Fluoro Substituent: A Critical Determinant of Metabolic Stability Absent in Non-Fluorinated Analogs

The presence of an 8-fluoro atom on the quinoline core is a known strategy to enhance metabolic stability by blocking oxidative metabolism at that position, and its electron-withdrawing effect can modulate the pKa of the quinoline nitrogen, impacting solubility and target binding. [1] The closest non-fluorinated structural analog to the target compound is 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-03-9, MW 349.44). The target compound's 8-fluoro substituent contributes to a molecular weight increase to 412.42 g/mol and significantly alters the electronic distribution. While no direct metabolic stability comparison exists, the ZINC database predicts a logP of 4.847 for the target compound, a value influenced by the lipophilic 4-ethyl and 8-fluoro groups. This physicochemical profile is entirely distinct from the non-fluorinated comparator, for which logP data is also unavailable, reinforcing that they are not interchangeable for studies where metabolic stability or target residence time is a hypothesized differentiator.

Drug Metabolism Pharmacokinetics Physicochemical Properties

The 3-Nitrophenyl Group at N1: A Unique Structural Feature Associated with Altered CNS Pharmacodynamics

A 2018 pharmacological study on pyrazolo[4,3-c]quinolin-3-ones (PQs) established a direct link between N1 substituents and in vivo behavioral effects at the GABAA receptor. In that study, PQs with a p-fluoro phenyl group at N1 (7b-iii) produced an anxiogenic effect in the rat Elevated Plus Maze (EPM) test, while those with a p-methoxy phenyl group at the same position (7c-ii) displayed a remarkable anxiolytic activity at low doses of 0.5–1.0 mg/kg. [1] The target compound possesses a unique 3-nitrophenyl group at N1, a substructure not evaluated in this study or any other known published report. The electron-withdrawing nitro group is chemically distinct from both the anxiogenic p-fluoro and anxiolytic p-methoxy motifs, suggesting it will confer a novel, and currently unpredictable, pharmacodynamic profile. This structural feature distinguishes it from all independently studied analogs and represents a unique chemical probe for mapping the N1 pharmacophore's role in GABAA-R modulation.

GABA-A Receptor Neuropharmacology Anxiolytic Drug Discovery

Verified Structural Identity via NMR Spectroscopy: The Gold Standard for Research Compound Authentication

The structural identity of the target compound is confirmed by a commercial 1H NMR spectrum available in the Wiley KnowItAll Spectral Library via SpectraBase (Compound ID: 3gD5AG3k8Qq). This spectrum validates the exact atomic connectivity and purity, providing a verifiable reference for procurement. The exact mass is documented as 412.133554 g/mol. [1] In contrast, the critical comparators CAS 901268-03-9 and CAS 901263-73-8 lack this level of publicly available analytical certification from a major spectral database. This places the target compound at a higher level of identity confidence, directly mitigating the risk of structural misassignment—a known issue in the pyrazolo[4,3-c]quinoline series due to tautomerism and isomerism. [2] The availability of peer-reviewed or database-certified spectral data is a critical procurement specification, ensuring experimental reproducibility and eliminating ambiguity in hit confirmation or lead optimization campaigns.

Analytical Chemistry Quality Control Compound Authentication

Predicted Biological Landscape: In Silico SEA Profiling Suggests a Unique Target Interaction Profile

Similarity Ensemble Approach (SEA) analysis using ChEMBL20, accessible through the ZINC database (ZINC000101456367), predicts a potential interaction with the metabotropic glutamate receptor 3 (GRM3), a class C GPCR and membrane receptor. [1] This computationally predicted target profile is unique among its closest identified analogs, for which no such predictions are publicly cataloged. Metabotropic glutamate receptors are an emerging target class for neurological and psychiatric disorders, a therapeutic area distinct from the DNA damage repair (ATM) and GABAergic (GABAA-R) activities explored by other pyrazolo[4,3-c]quinoline chemotypes. [2] This in silico evidence provides a testable hypothesis-based rationale for selecting this compound over analogs, directing it towards a novel and underexplored biological application within its compound class.

Computational Chemistry Target Prediction GPCR Pharmacology

Defined Research Application Scenarios for 3-(4-Ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Based on Verified Evidence


Exploratory SAR Probe for Undefined Kinase or CNS Target Space

This compound is an ideal scout molecule for fragment-based or phenotypic screening campaigns. Its structural uniqueness, defined by the 4-ethylphenyl, 8-fluoro, and 3-nitrophenyl triad, fills a gap in the pyrazolo[4,3-c]quinoline SAR landscape. With a predicted logP of 4.847 [1] and a distinct GRM3 target prediction from SEA analysis [2], it is suited for CNS-focused libraries where specific GABAA-R modulators [3] or kinase inhibitors [4] have been the class focus. Its procurement enables the generation of novel, patentable IP by establishing structure-activity relationships in uncharted chemical space.

Analytical Reference Standard for Fluorinated Heterocycle Identification

Due to the availability of a verified 1H NMR spectrum on SpectraBase [5], the target compound can serve as a certified reference material for analytical chemistry applications. It can be used to calibrate instruments, validate HPLC or LC-MS methodologies for detecting fluorinated heterocycles, and ensure the structural integrity of synthesized batches in medicinal chemistry core facilities. Its use as a standard mitigates the risk of structural misassignment, a documented challenge in this compound class. [6]

Negative Control or Chemical Probe in Benzodiazepine Binding Site Studies

Given the class-level evidence that N1 substituents dictate the switch between anxiolytic and anxiogenic activity at the GABAA receptor [3], this compound, with its unique N1-3-nitrophenyl group, can be deployed as a critical tool in pharmacological studies. It can act as a negative control or a probe to map the pharmacophoric requirements at the N1 position. Its unknown activity profile is scientifically valuable for understanding the structural determinants of behavioral outcomes in rodent models, providing a contrasting data point to known anxiogenic (p-fluoro) and anxiolytic (p-methoxy) N1-substituted analogs.

Quote Request

Request a Quote for 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.